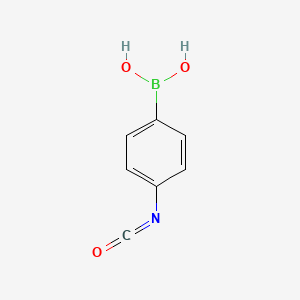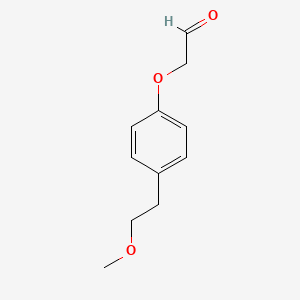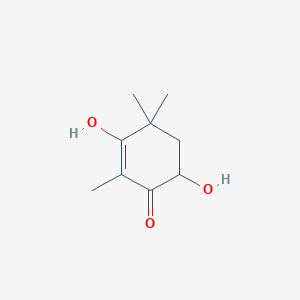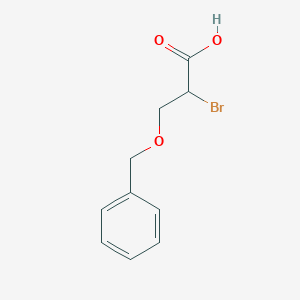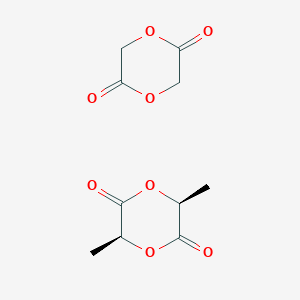
2-(isopropylmethylamino)-6-methylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylmethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an isopropyl-methyl-amino group attached to the 2-position and a methyl group attached to the 6-position of the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylmethylamino)-6-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid as the starting material.
N-Alkylation: The isonicotinic acid undergoes N-alkylation with isopropyl-methyl-amine under basic conditions to introduce the isopropyl-methyl-amino group at the 2-position.
Methylation: The resulting intermediate is then subjected to methylation at the 6-position using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of isonicotinic acid are reacted with isopropyl-methyl-amine in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(isopropylmethylamino)-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the isonicotinic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
2-(isopropylmethylamino)-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(isopropylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Isopropyl-methyl-amino)-isonicotinic acid: Lacks the methyl group at the 6-position.
6-Methyl-isonicotinic acid: Lacks the isopropyl-methyl-amino group at the 2-position.
Isonicotinic acid: Lacks both the isopropyl-methyl-amino group and the methyl group.
Uniqueness
2-(isopropylmethylamino)-6-methylisonicotinic acid is unique due to the presence of both the isopropyl-methyl-amino group and the methyl group, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-methyl-6-[methyl(propan-2-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13(4)10-6-9(11(14)15)5-8(3)12-10/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
LUMMQXUVAGNUPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)N(C)C(C)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B8641336.png)

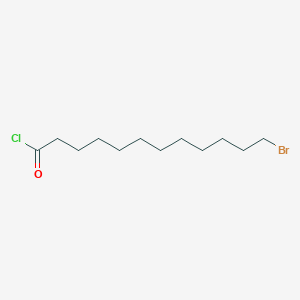
![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)
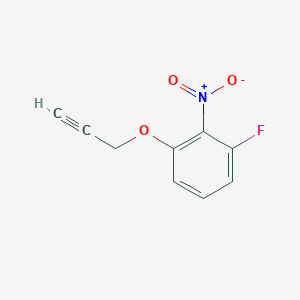
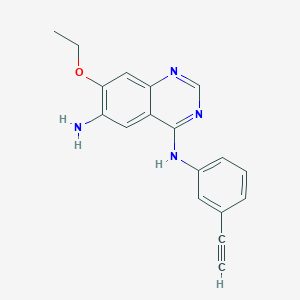
![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)
![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
![6-Chloro-4-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8641391.png)
